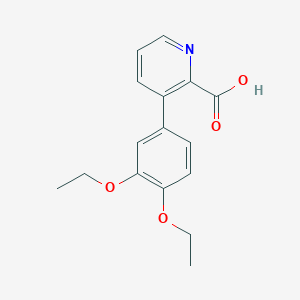
(3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone, also known as BPTM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPTM is a thiazolidinone derivative that has been synthesized by various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been shown to inhibit the activity of certain enzymes that are involved in the development of Alzheimer's disease, as well as certain enzymes that are involved in the growth of cancer cells.
Biochemical and Physiological Effects:
(3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been shown to have various biochemical and physiological effects in scientific research studies. (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been shown to inhibit the growth of cancer cells and has anti-inflammatory properties. (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has also been shown to inhibit the activity of certain enzymes that are involved in the development of Alzheimer's disease. (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been studied for its potential as an antibacterial agent and has shown promising results in inhibiting the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
(3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has various advantages and limitations for lab experiments. (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone is relatively easy to synthesize and can be synthesized by various methods. (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has shown promising results in various scientific research studies and has potential as a therapeutic agent. However, (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experiments.
Future Directions
There are various future directions for the study of (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone. (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone and its effectiveness as a therapeutic agent. Future studies could also focus on improving the solubility and stability of (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone, as well as developing new synthesis methods for (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone.
Synthesis Methods
(3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been synthesized by various methods, including a one-pot three-component reaction, a microwave-assisted synthesis, and a conventional synthesis. The conventional synthesis involves the reaction of 3-bromopyridine-2-carboxaldehyde with 4-amino-5-mercapto-3-methyl-1,2,4-triazole in the presence of acetic acid to yield the desired product. The one-pot three-component reaction involves the reaction of 3-bromopyridine-2-carboxaldehyde, 4-amino-5-mercapto-3-methyl-1,2,4-triazole, and ethyl acetoacetate in the presence of piperidine to yield (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone. The microwave-assisted synthesis involves the reaction of 3-bromopyridine-2-carboxaldehyde, 4-amino-5-mercapto-3-methyl-1,2,4-triazole, and ethyl acetoacetate in the presence of piperidine under microwave irradiation to yield (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone.
Scientific Research Applications
(3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has been studied for its potential as a therapeutic agent in various scientific research studies. One study found that (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has anti-inflammatory and anti-tumor properties and can inhibit the growth of cancer cells. Another study found that (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone can inhibit the activity of certain enzymes that are involved in the development of Alzheimer's disease. (3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone has also been studied for its potential as an antibacterial agent and has shown promising results in inhibiting the growth of certain bacteria.
properties
IUPAC Name |
(3-bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3S/c11-8-2-1-3-12-9(8)10(14)13-4-6-17(15,16)7-5-13/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGMTZPOFMPAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopyridin-2-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635159.png)
![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)


![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)

![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)
